Lipophilicity Differentiation: clogP Comparison Against Close Structural Analogs
The target compound exhibits a calculated partition coefficient (clogP) of approximately 3.89–4.36, placing it in an optimal lipophilicity range for CNS penetration while remaining below the threshold associated with poor solubility and high metabolic clearance [1]. By comparison, the 3-methylphenyl analog (N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide, MW 314.47) has an estimated clogP approximately 0.5–0.8 log units lower due to the absence of the hydrogen-bond-accepting methoxy substituent, which reduces both polarity and aqueous solubility. This difference in clogP directly influences passive membrane permeability, plasma protein binding, and volume of distribution [2].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.89 (MMsINC) to 4.36 (ZINC15) |
| Comparator Or Baseline | 3-methylphenyl analog: estimated clogP ~3.1–3.5 (structural inference); phenoxy analog (CAS 953932-73-5): estimated clogP ~3.7–4.1 |
| Quantified Difference | Target compound clogP exceeds 3-methylphenyl analog by approximately 0.5–0.8 log units; comparable to phenoxy analog |
| Conditions | Calculated values from ZINC15 and MMsINC databases; comparator values estimated by structural analogy |
Why This Matters
Lipophilicity differences of 0.5 log units or greater are sufficient to alter CNS penetration, metabolic stability, and off-target binding profiles, making the methoxy-substituted compound a distinct entity from its less polar methyl analog for screening cascades.
- [1] ZINC15 Database. ZINC000192844405: N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide. Accessed 2026. Available at: https://zinc15.docking.org/substances/ZINC000192844405/ View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
